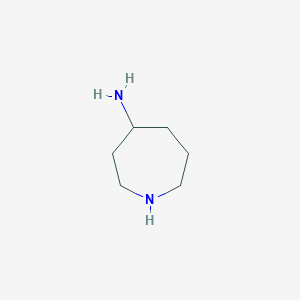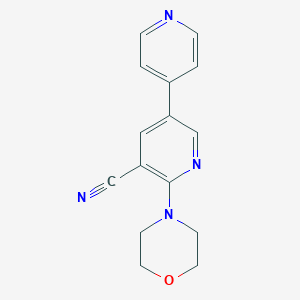![molecular formula C8H14O8 B034025 (2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid CAS No. 105369-74-2](/img/structure/B34025.png)
(2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid, commonly known as D-threo-1,4-dimethyl-2,3,4,5-tetrahydroxypentane-1-carboxylic acid, is a naturally occurring sugar derivative. This molecule has been of great interest to researchers due to its unique chemical structure and potential applications in various fields such as medicine, agriculture, and food industry.
Wirkmechanismus
The exact mechanism of action of (2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
Studies have shown that (2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid can modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of inflammatory cytokines and inhibit the growth of cancer cells. It has also been shown to improve glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid in lab experiments include its availability, stability, and ease of synthesis. However, its limitations include its high cost and limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for research on (2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammatory disorders. Another direction is to explore its applications in the food industry as a sweetener or flavor enhancer. Additionally, further studies are needed to understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of (2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid can be achieved through several methods. One of the most common methods is the enzymatic synthesis using aldolase enzymes. This method involves the condensation of dihydroxyacetone phosphate and glyceraldehyde-3-phosphate in the presence of aldolase enzymes to form the desired molecule.
Wissenschaftliche Forschungsanwendungen
(2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid has been extensively studied for its potential applications in various fields. In medicine, this molecule has been shown to have anti-inflammatory and anti-cancer properties. It has also been used as a chiral building block in the synthesis of various pharmaceuticals.
Eigenschaften
CAS-Nummer |
105369-74-2 |
|---|---|
Produktname |
(2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid |
Molekularformel |
C8H14O8 |
Molekulargewicht |
238.19 g/mol |
IUPAC-Name |
(2S,4R,5R)-2,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O8/c9-2-4(11)5(12)6-3(10)1-8(15,16-6)7(13)14/h3-6,9-12,15H,1-2H2,(H,13,14)/t3-,4-,5-,6-,8+/m1/s1 |
InChI-Schlüssel |
ZHQPRSWAKSLIDY-FBXMPTEYSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](O[C@@]1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)O |
SMILES |
C1C(C(OC1(C(=O)O)O)C(C(CO)O)O)O |
Kanonische SMILES |
C1C(C(OC1(C(=O)O)O)C(C(CO)O)O)O |
Synonyme |
3-Deoxy-β-D-manno-2-octulofuranosonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




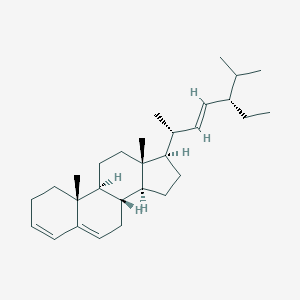
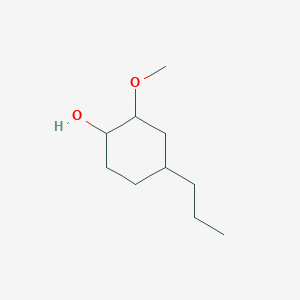
![calcium;[(2R)-2,3-dihydroxypropyl] phosphate](/img/structure/B33947.png)
![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B33949.png)

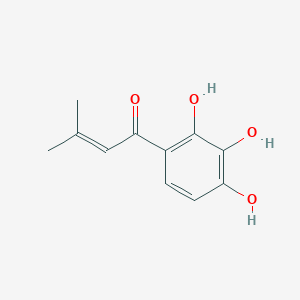
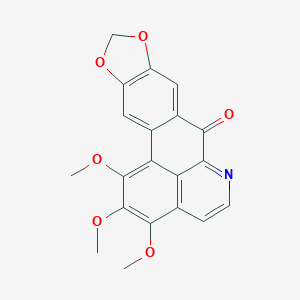
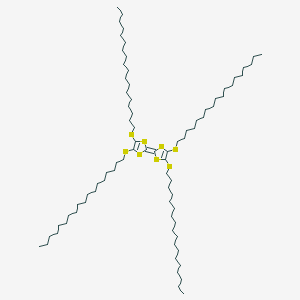
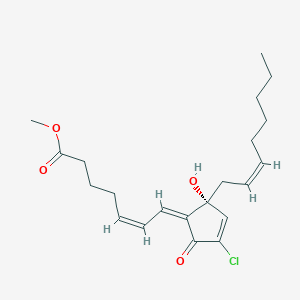
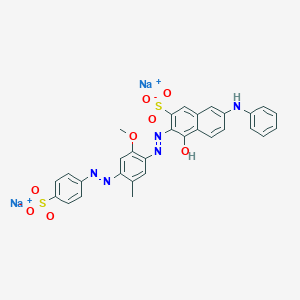
![1-[(1S)-Cyclohex-3-en-1-yl]ethanone](/img/structure/B33965.png)
